3-chloro-9H-pyrido[3,4-b]indole
Overview
Description
3-Chloro-9H-beta-carboline is a derivative of the beta-carboline family, which is known for its tricyclic structure consisting of a pyridine-fused indole framework. Beta-carbolines are a significant class of heterocyclic compounds due to their broad spectrum of biological activities and pharmacological potential . The introduction of a chlorine atom at the 3-position of the beta-carboline structure can significantly alter its chemical properties and biological activities.
Preparation Methods
The synthesis of 3-Chloro-9H-beta-carboline can be achieved through various synthetic routes. One common method involves the thermolysis of substituted 4-aryl-3-azidopyridines . This method is advantageous due to its efficiency and the ability to produce a wide range of beta-carboline derivatives. Industrial production methods often involve the use of metal-catalyzed reactions, such as the Ru-catalyzed photoredox synthesis or Pd-catalyzed Buchwald-Hartwig arylation .
Chemical Reactions Analysis
3-Chloro-9H-beta-carboline undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, resulting in various reduced forms.
Substitution: The chlorine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Chloro-9H-beta-carboline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is studied for its potential neuroprotective and cognitive-enhancing properties.
Mechanism of Action
The mechanism of action of 3-Chloro-9H-beta-carboline involves its interaction with various molecular targets and pathways. For instance, beta-carbolines are known to interact with the GABA-A receptor, influencing its activity and leading to effects such as anxiogenesis and memory enhancement . Additionally, the compound may inhibit enzymes like monoamine oxidase, affecting neurotransmitter levels in the brain .
Comparison with Similar Compounds
3-Chloro-9H-beta-carboline can be compared with other beta-carboline derivatives such as harmane, harmine, and 9-methyl-beta-carboline . While all these compounds share the core beta-carboline structure, the presence of different substituents leads to variations in their biological activities and chemical properties. For example, harmine is known for its neuroprotective effects, while 9-methyl-beta-carboline exhibits cognitive-enhancing properties . The chlorine atom in 3-Chloro-9H-beta-carboline imparts unique chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
3-chloro-9H-pyrido[3,4-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c12-11-5-8-7-3-1-2-4-9(7)14-10(8)6-13-11/h1-6,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYLMOJCIKYTGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=NC=C3N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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